molecular formula C8H8N4O2S B6421026 2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1338652-34-8

2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Cat. No.: B6421026
CAS No.: 1338652-34-8
M. Wt: 224.24 g/mol
InChI Key: HTSYIYLRKFZLEG-UHFFFAOYSA-N
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Description

2-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is an organic compound that features a thiophene ring fused with an oxadiazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of both thiophene and oxadiazole rings imparts unique electronic and photophysical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the cyclization of a thiophene derivative with a hydrazide precursor. One common method starts with the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form thiophene-2-carbohydrazide. This intermediate is then reacted with acetic anhydride and a suitable oxidizing agent to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 2-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide has several applications in scientific research:

Comparison with Similar Compounds

    2,5-Di(thien-2-yl)-1,3,4-oxadiazole: Similar structure but with two thiophene rings, used in OLEDs.

    5-(Thiophen-2-yl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole, with applications in medicinal chemistry.

    2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole: Known for its electron-transport properties in OLEDs.

Uniqueness: 2-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic properties. This combination makes it particularly suitable for applications requiring high electron mobility and stability .

Properties

IUPAC Name

2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c9-10-6(13)4-7-11-12-8(14-7)5-2-1-3-15-5/h1-3H,4,9H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSYIYLRKFZLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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